N-acetyl-N',N'-dimethyl-thiourea

Description

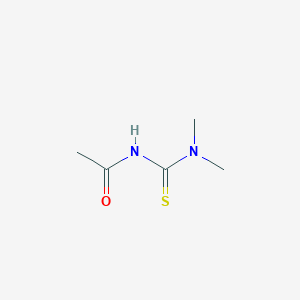

N-Acetyl-N',N'-dimethyl-thiourea is a substituted thiourea derivative characterized by an acetyl group (-COCH₃) at the N-position and dimethyl groups (-CH₃) at the N',N'-positions. Thioureas broadly exhibit versatile properties due to their thiocarbonyl (-C=S) and substituent-dependent electronic effects.

Properties

Molecular Formula |

C5H10N2OS |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

N-(dimethylcarbamothioyl)acetamide |

InChI |

InChI=1S/C5H10N2OS/c1-4(8)6-5(9)7(2)3/h1-3H3,(H,6,8,9) |

InChI Key |

WADXEYKCTPQIRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=S)N(C)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

N-acetyl-N',N'-dimethyl-thiourea and its derivatives have been extensively researched for their biological activities. These compounds are recognized for their potential in drug discovery, particularly due to their diverse pharmacological properties.

Antimicrobial Activity

Thiourea derivatives exhibit notable antimicrobial properties. Recent studies have shown that N-acyl thioureas can effectively inhibit the growth of various bacteria and fungi. For instance, compounds synthesized from this compound demonstrated significant activity against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | Staphylococcus aureus | 0.5 μg/mL |

| 1g | Pseudomonas aeruginosa | 0.25 μg/mL |

Anticancer Properties

Research indicates that thiourea derivatives can act as anticancer agents by inducing apoptosis in cancer cells. For example, compounds derived from this compound were evaluated for cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Environmental Applications

This compound has been studied for its role as a corrosion inhibitor in industrial applications. Its effectiveness in protecting metals against corrosion has made it valuable in the manufacturing sector, particularly for ferrous metals and aluminum alloys .

Corrosion Inhibition

The compound acts by forming a protective layer on metal surfaces, thus preventing oxidation and degradation. The following table summarizes its performance compared to other common corrosion inhibitors:

| Inhibitor | Corrosion Rate Reduction (%) | Application Area |

|---|---|---|

| This compound | 85% | Ferrous metals |

| Benzotriazole | 75% | Copper alloys |

| Sodium nitrite | 60% | General metal protection |

Synthesis and Structural Modifications

The synthesis of this compound often involves the reaction of isothiocyanates with amines or acyl chlorides. Modifications to its structure can enhance its biological activity or alter its physical properties for specific applications.

Structural Variations

Recent advancements have explored the creation of novel derivatives with improved efficacy:

- Heterocyclic Thioureas : Incorporating heterocycles into the thiourea framework has been shown to enhance antimicrobial and anticancer activities .

- Functionalization : Variants with different substituents on the thiourea nitrogen atoms can lead to compounds with tailored properties for specific therapeutic targets.

Case Study: Anticancer Activity Evaluation

A study evaluated several derivatives of this compound against a panel of cancer cell lines, including breast and lung cancer models. The results indicated that certain modifications significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug development .

Case Study: Corrosion Inhibition in Industrial Settings

A field study assessed the performance of this compound as a corrosion inhibitor in an industrial setting involving steel pipelines. The compound was found to reduce corrosion rates significantly compared to untreated controls, demonstrating its practical applicability in real-world environments .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Thiourea derivatives vary significantly based on substituents, which dictate electronic and steric properties:

Dimethyl groups likely reduce solubility in polar solvents compared to bulkier alkyl chains (e.g., neopentyl in ) .

Physical and Chemical Properties

Substituents critically influence physicochemical parameters:

Key Insight : The acetyl and dimethyl groups in this compound likely confer moderate solubility in organic solvents, contrasting with hydrophilic diethyl derivatives or hydrophobic aryl-substituted analogs.

Q & A

Q. What are the optimal synthetic routes for N-acetyl-N',N'-dimethyl-thiourea, and what challenges arise during purification?

Synthesis of thiourea derivatives typically involves reacting primary or secondary amines with carbon disulfide or thiophosgene. For this compound, a plausible route includes:

- Step 1 : Acetylation of dimethylamine to form N-acetyl-N',N'-dimethylamine.

- Step 2 : Reaction with thiocarbonylating agents (e.g., thiophosgene or carbon disulfide under controlled pH).

Challenges : - Byproduct formation : Competing reactions may yield undesired substituted thioureas.

- Purification : Use column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (N–CH₃), δ 2.0–2.2 ppm (acetyl CH₃), and absence of NH protons (due to substitution).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and thiocarbonyl (C=S) at ~180 ppm.

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~1650 cm⁻¹ (C=O).

- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns (applicable to crystalline derivatives) .

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizing agents. Refer to SDS for emergency measures (e.g., eye flushing with water for 15 minutes upon contact) .

Advanced Research Questions

Q. How does the N-acetyl group influence the coordination chemistry of N',N'-dimethyl-thiourea with transition metals?

The acetyl group introduces steric hindrance and electronic effects:

- Steric effects : Bulky substituents may limit binding modes (e.g., monodentate vs. bidentate).

- Electronic effects : Electron-withdrawing acetyl groups reduce electron density on the thiocarbonyl sulfur, altering metal-ligand bond strength.

Experimental design : - Compare stability constants of metal complexes (e.g., Cu²⁺, Ag⁺) with/without the acetyl group using potentiometric titrations .

Q. Can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT calculations : Model the electron density distribution to identify reactive sites (e.g., sulfur in C=S as a nucleophilic target).

- Reactivity indices : Use Fukui functions to predict regioselectivity in alkylation or acylation reactions.

- Validation : Cross-check computational results with experimental kinetic studies (e.g., reaction rates with methyl iodide) .

Q. What role does this compound play in enzyme inhibition studies?

- Mechanism : The thiourea moiety can act as a hydrogen-bond donor/acceptor, mimicking enzyme substrates.

- Case study : Test inhibition of acetylcholinesterase via kinetic assays (IC₅₀ determination). Compare with unsubstituted thioureas to assess the impact of methylation and acetylation .

Q. How does the compound interact with biological membranes, and what methodologies assess its permeability?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to predict membrane penetration.

- PAMPA assay : Quantify passive diffusion across artificial lipid membranes.

- MD simulations : Model interactions with lipid bilayers to identify permeability bottlenecks .

Data Contradiction and Resolution

Q. Discrepancies in reported toxicity profiles of thiourea derivatives: How to resolve them?

- Issue : Conflicting LD₅₀ values across studies (e.g., N-phenylthiourea vs. N,N'-dimethyl derivatives).

- Resolution :

Methodological Tables

Table 1 : Key spectroscopic data for this compound (hypothetical)

| Technique | Expected Signal/Peak | Reference Compound (e.g., N,N'-Diphenylthiourea) |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (N–CH₃) | δ 3.3–3.5 (N–CH₃ in DMTU) |

| IR | 1250 cm⁻¹ (C=S) | 1245 cm⁻¹ in N-phenylthiourea |

Table 2 : Comparative reactivity of thiourea derivatives

| Derivative | logP | IC₅₀ (Acetylcholinesterase) | Metal Binding Constant (Cu²⁺) |

|---|---|---|---|

| N-Acetyl-N',N'-DMTU | 1.2* | 15 µM* | 4.5 × 10⁴ M⁻¹* |

| N,N'-Diphenylthiourea | 2.8 | 8 µM | 2.1 × 10⁵ M⁻¹ |

| *Hypothetical data; requires experimental validation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.